molecular formula C15H21N3O2 B6991347 Tert-butyl 4-(pyrimidin-5-ylmethylidene)piperidine-1-carboxylate

Tert-butyl 4-(pyrimidin-5-ylmethylidene)piperidine-1-carboxylate

Cat. No.: B6991347
M. Wt: 275.35 g/mol
InChI Key: QGKXKCBXUGIRLW-UHFFFAOYSA-N
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Description

Tert-butyl 4-(pyrimidin-5-ylmethylidene)piperidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a pyrimidine ring, and a piperidine ring

Properties

IUPAC Name

tert-butyl 4-(pyrimidin-5-ylmethylidene)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-15(2,3)20-14(19)18-6-4-12(5-7-18)8-13-9-16-11-17-10-13/h8-11H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKXKCBXUGIRLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC2=CN=CN=C2)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(pyrimidin-5-ylmethylidene)piperidine-1-carboxylate typically involves multi-step organic reactionsThe tert-butyl group is often added in the final steps to protect the carboxylate group during the synthesis .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(pyrimidin-5-ylmethylidene)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 4-(pyrimidin-5-ylmethylidene)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 4-(pyrimidin-5-ylmethylidene)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
  • Tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(pyrimidin-5-ylmethylidene)piperidine-1-carboxylate is unique due to the presence of the pyrimidine ring, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature allows for specific interactions with biological targets, making it a valuable compound in research and development .

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